4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding Patterns
- Hydrogen-Bonding Patterns in Derivatives: Research has demonstrated the significance of hydrogen bonding in defining the molecular and crystal structures of pyrrole derivatives. Such interactions are crucial for dimer formation, influencing the compound's stability and reactivity (Senge & Smith, 2005).
Synthetic Applications and Characterization
- Synthesis and Computational Study: A pyrrole chalcone derivative was synthesized and characterized, providing insights into the molecular electrostatic potential and the nature of intermolecular interactions. This research aids in understanding the compound's reactivity and potential for forming heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Supramolecular Assemblies and Crystal Engineering
- Crystal Engineering of Supramolecular Assemblies: The study of supramolecular assemblies involving pyrrole and benzofuran derivatives reveals the potential for designing materials with specific properties based on molecular interactions and assembly patterns (Arora & Pedireddi, 2003).
Electropolymerization and Conducting Polymers
- Conducting Polymers from Pyrrole Derivatives: Research on the electropolymerization of bis(pyrrol-2-yl) arylenes highlights the application of such compounds in developing conducting polymers, which are essential for electronic and optoelectronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Catalysis and Reaction Mechanisms
- Nucleophilic Catalysis by Pyridines: The study of 4-(dialkylamino)pyridines, including compounds structurally related to the query compound, focuses on their catalytic roles in various synthetic transformations, providing valuable insights into optimizing reactivity and selectivity in organic synthesis (Spivey & Arseniyadis, 2004).
Non-Linear Optical Materials
- Characterization of Pyrrole Chalcone Derivative: A pyrrole containing chalcone derivative was explored for its potential as a non-linear optical material, demonstrating the importance of such compounds in developing advanced photonic and electronic materials (Singh, Rawat, & Sahu, 2014).
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24(2)10-11-25-19(15-7-5-9-23-13-15)18(21(27)22(25)28)20(26)17-12-14-6-3-4-8-16(14)29-17/h3-9,12-13,19,27H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDZMPUINOWHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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